2-Bromo-4,5-difluorophenylacetic acid
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Overview
Description
2-Bromo-4,5-difluorophenylacetic acid is an organic compound with the molecular formula C8H5BrF2O2. It is used as an intermediate in organic syntheses and is slightly soluble in water . This compound is part of the broader category of fluorobenzenes and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2-Bromo-4,5-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 4,5-difluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial production methods may involve more scalable processes, including continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to produce the compound in larger quantities while maintaining high purity levels.
Chemical Reactions Analysis
2-Bromo-4,5-difluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride and potassium carbonate.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of difluorophenylacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a difluorophenylacetamide derivative.
Scientific Research Applications
2-Bromo-4,5-difluorophenylacetic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluorophenylacetic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable compound in drug design .
Comparison with Similar Compounds
2-Bromo-4,5-difluorophenylacetic acid can be compared with other similar compounds such as:
- 2-Bromo-4-fluorophenylacetic acid
- 2-Bromo-5-fluorophenylacetic acid
- 2-Chloro-4,5-difluorophenylacetic acid
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and applications. The presence of both bromine and fluorine atoms in this compound makes it unique, offering a balance of reactivity and stability that is advantageous in various chemical processes .
Properties
IUPAC Name |
2-(2-bromo-4,5-difluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLXVRCDYUESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395677 |
Source
|
Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883502-07-6 |
Source
|
Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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